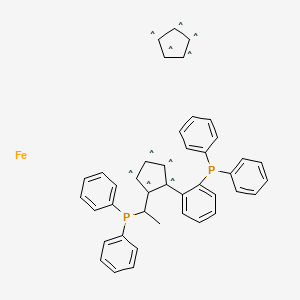
CID 146158796
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 146158796 est un composé chimique répertorié dans la base de données PubChem
Méthodes De Préparation
Les méthodes de préparation de CID 146158796 impliquent plusieurs voies de synthèse et conditions réactionnelles. Ces méthodes comprennent généralement :
Voies de synthèse : La synthèse de this compound peut être réalisée par une série de réactions chimiques impliquant des réactifs et des catalyseurs spécifiques. La voie de synthèse exacte peut varier en fonction de la pureté et du rendement souhaités du composé.
Conditions réactionnelles : Les conditions réactionnelles pour la synthèse de this compound impliquent souvent des températures, des pressions et des niveaux de pH contrôlés afin d’assurer des vitesses de réaction et une formation de produits optimales.
Méthodes de production industrielle : La production industrielle de this compound peut impliquer des réacteurs chimiques à grande échelle et des procédés en continu pour produire le composé en grande quantité. Ces méthodes sont conçues pour maximiser l’efficacité et minimiser les coûts de production.
Analyse Des Réactions Chimiques
CID 146158796 subit différents types de réactions chimiques, notamment :
Oxydation : Ce composé peut subir des réactions d’oxydation en présence d’agents oxydants, conduisant à la formation de produits oxydés.
Réduction : Les réactions de réduction impliquant this compound nécessitent généralement des agents réducteurs et des conditions réactionnelles spécifiques pour produire des produits réduits.
Substitution : Les réactions de substitution impliquent le remplacement d’un groupe fonctionnel dans this compound par un autre, souvent à l’aide de réactifs et de catalyseurs spécifiques.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les acides, les bases, les agents oxydants et les agents réducteurs. Les conditions réactionnelles peuvent varier en fonction du résultat souhaité et de la réaction spécifique réalisée.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des réactifs utilisés. Ces produits peuvent inclure divers dérivés et formes modifiées de this compound.
Applications de la recherche scientifique
This compound a un large éventail d’applications dans la recherche scientifique, notamment :
Chimie : En chimie, ce composé est utilisé comme réactif dans diverses réactions chimiques et procédés de synthèse.
Biologie : Dans la recherche biologique, this compound est étudié pour ses effets potentiels sur les systèmes biologiques et ses interactions avec les biomolécules.
Médecine : Dans le domaine de la médecine, ce composé est étudié pour ses propriétés thérapeutiques potentielles et son rôle dans le développement de médicaments.
Industrie : Les applications industrielles de this compound incluent son utilisation dans la production de divers produits et matériaux chimiques.
Applications De Recherche Scientifique
CID 146158796 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties and its role in drug development.
Industry: Industrial applications of this compound include its use in the production of various chemical products and materials.
Mécanisme D'action
Le mécanisme d’action de CID 146158796 implique son interaction avec des cibles moléculaires et des voies spécifiques. Ce composé exerce ses effets en se liant à certains récepteurs ou enzymes, ce qui entraîne des changements dans les processus cellulaires et les voies biochimiques. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
CID 146158796 peut être comparé à d’autres composés similaires pour mettre en évidence son caractère unique. Les composés similaires peuvent inclure ceux qui présentent des structures chimiques ou des groupes fonctionnels similaires. La comparaison peut impliquer l’analyse des propriétés chimiques, de la réactivité et des applications de ces composés afin de comprendre les caractéristiques distinctes de this compound.
Liste des composés similaires
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Ces composés similaires partagent certaines similitudes structurelles ou fonctionnelles avec this compound, mais chacun possède ses propres propriétés et applications uniques.
Propriétés
Formule moléculaire |
C42H36FeP2 |
|---|---|
Poids moléculaire |
658.5 g/mol |
InChI |
InChI=1S/C37H31P2.C5H5.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h2-29H,1H3;1-5H; |
Clé InChI |
UOZGNUVEBIDUPV-UHFFFAOYSA-N |
SMILES canonique |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid](/img/structure/B12293841.png)
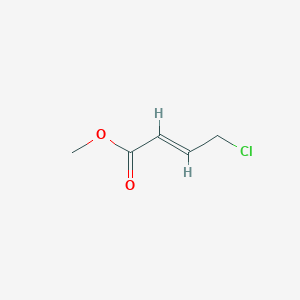
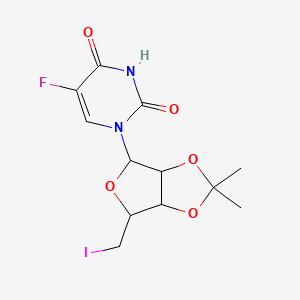

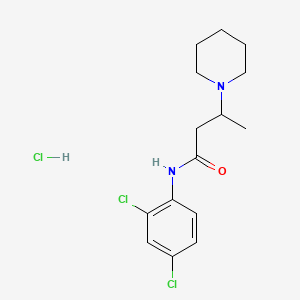
![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)
![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)
![2-[2-Amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B12293910.png)
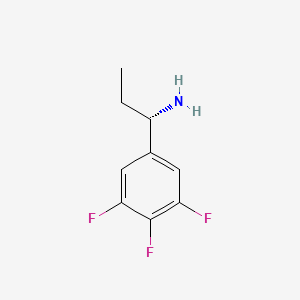
![3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)
![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)

![1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m](/img/structure/B12293932.png)
